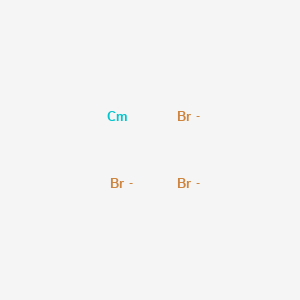

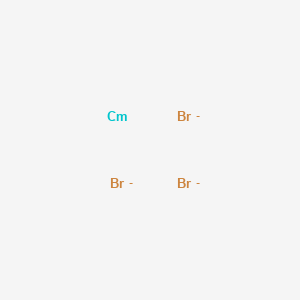

Curium bromide (244CmBr3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Curium tribromide is an inorganic compound with the chemical formula CmBr₃ It is a bromide salt of curium, a synthetic element in the actinide series Curium tribromide typically appears as a white or pale yellow-green solid and has an orthorhombic crystal structure

Vorbereitungsmethoden

Curium tribromide can be synthesized through several methods:

-

Reaction of Curium Chloride and Ammonium Bromide

Reaction Conditions: This method involves reacting curium chloride (CmCl₃) with ammonium bromide (NH₄Br) in a hydrogen atmosphere at temperatures between 400°C and 450°C.

Reaction Equation: [ \text{CmCl}_3 + 3\text{NH}_4\text{Br} \rightarrow \text{CmBr}_3 + 3\text{NH}_4\text{Cl} ]

-

Reaction of Curium(III) Oxide and Hydrobromic Acid

Reaction Conditions: This method involves reacting curium(III) oxide (Cm₂O₃) with hydrobromic acid (HBr) at around 600°C.

Reaction Equation: [ \text{Cm}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{CmBr}_3 + 3\text{H}_2\text{O} ]

These methods are typically used in laboratory settings due to the limited availability of curium and the specialized equipment required for handling radioactive materials .

Analyse Chemischer Reaktionen

Curium tribromide undergoes various chemical reactions, including:

-

Oxidation and Reduction

- Curium tribromide can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.

-

Substitution Reactions

- In substitution reactions, the bromide ions in curium tribromide can be replaced by other halide ions or ligands. For example, reacting curium tribromide with a fluoride source can produce curium fluoride.

-

Hydrolysis

- Curium tribromide can hydrolyze in the presence of water, leading to the formation of curium hydroxide and hydrobromic acid.

Common reagents used in these reactions include halide salts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Curium tribromide has several applications in scientific research:

-

Nuclear Science

- Curium tribromide is used in the study of nuclear reactions and the properties of actinide elements. Its radioactive nature makes it valuable for research in nuclear physics and chemistry.

-

Material Science

- The compound’s unique crystal structure and properties are of interest in material science, particularly in the development of new materials with specific electronic and magnetic properties.

-

Radiation Detection

- Curium tribromide can be used in radiation detection and measurement devices due to its radioactive properties. It is particularly useful in detecting alpha particles.

-

Medical Research

Wirkmechanismus

The mechanism by which curium tribromide exerts its effects is primarily related to its radioactive nature. Curium emits alpha particles, which can interact with surrounding materials and biological tissues. The molecular targets and pathways involved in these interactions depend on the specific application and context. In nuclear reactions, curium tribromide can undergo fission, releasing a significant amount of energy .

Vergleich Mit ähnlichen Verbindungen

Curium tribromide can be compared with other similar compounds, such as:

-

Plutonium Tribromide (PuBr₃)

- Similar to curium tribromide, plutonium tribromide is an actinide bromide with comparable chemical properties. Both compounds have orthorhombic crystal structures and are used in nuclear research.

-

Americium Tribromide (AmBr₃)

- Americium tribromide shares similar properties with curium tribromide, including its use in radiation detection and nuclear science. americium has different nuclear properties and applications.

-

Cerium Tribromide (CeBr₃)

- Cerium tribromide is a lanthanide bromide with distinct properties compared to curium tribromide. It is used in scintillation detectors and has applications in medical imaging and environmental monitoring .

Curium tribromide’s uniqueness lies in its specific radioactive properties and its position in the actinide series, making it valuable for specialized scientific research and applications.

Eigenschaften

CAS-Nummer |

14890-42-7 |

|---|---|

Molekularformel |

Br3Cm-3 |

Molekulargewicht |

486.78 g/mol |

IUPAC-Name |

curium;tribromide |

InChI |

InChI=1S/3BrH.Cm/h3*1H;/p-3 |

InChI-Schlüssel |

HKCWOGXVUZTSCB-UHFFFAOYSA-K |

Kanonische SMILES |

[Br-].[Br-].[Br-].[Cm] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)